2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a phthalazinone core and a thiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone core, which can be synthesized from phthalic anhydride and hydrazine. The thiazole ring can be synthesized separately from 2-aminothiophenol and a suitable aldehyde. These two intermediates are then coupled through an acylation reaction to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different substituents.
Thiazole derivatives: Compounds featuring the thiazole ring with various functional groups.
Uniqueness
The uniqueness of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide lies in its combination of the phthalazinone and thiazole moieties, which may confer distinct chemical and biological properties compared to other compounds.
Properties
Molecular Formula |
C19H14N4O2S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(4-oxo-3H-phthalazin-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H14N4O2S/c24-17(10-15-13-8-4-5-9-14(13)18(25)23-22-15)21-19-20-16(11-26-19)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,23,25)(H,20,21,24) |
InChI Key |
RFGQPVQRGHZTAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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